molecular formula C11H12N2O2 B2924119 N1-(p-tolyl)fumaramide CAS No. 307526-48-3

N1-(p-tolyl)fumaramide

Cat. No.: B2924119
CAS No.: 307526-48-3
M. Wt: 204.229
InChI Key: UVQKHZYECKKBBZ-VOTSOKGWSA-N
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Description

N1-(p-tolyl)fumaramide: is an organic compound that belongs to the class of fumaramides These compounds are characterized by the presence of a fumaramide group, which is a derivative of fumaric acid The “p-tolyl” group refers to a tolyl group attached to the nitrogen atom in the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-(p-tolyl)fumaramide can be synthesized through the reaction of fumaroyl dichloride with p-toluidine. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(p-tolyl)fumaramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fumaramide group to the corresponding amine.

    Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives of the p-tolyl group.

Scientific Research Applications

N1-(p-tolyl)fumaramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its derivatives may have applications in drug development.

    Industry: this compound and its derivatives are used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(p-tolyl)fumaramide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The fumaramide group can participate in various chemical reactions, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Oxamide: Similar in structure but with an oxamide group instead of a fumaramide group.

    Fumaramide Derivatives: Compounds with different substituents on the fumaramide group.

    Tolyl Derivatives: Compounds with different functional groups attached to the tolyl group.

Uniqueness: N1-(p-tolyl)fumaramide is unique due to the presence of both the fumaramide and p-tolyl groups. This combination imparts specific chemical properties, such as reactivity and stability, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-N'-(4-methylphenyl)but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQKHZYECKKBBZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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